molecular formula C9H13BrN2O6 B12359368 5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

Cat. No.: B12359368
M. Wt: 325.11 g/mol
InChI Key: ZASSNJWRFDADTN-NLQUXFCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromocytidine typically involves the bromination of cytidine. One common method is the reaction of cytidine with bromine in an aqueous solution. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the cytosine ring. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .

Industrial Production Methods

Industrial production of 5-bromocytidine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product. The production is carried out in compliance with regulatory standards to ensure safety and efficacy .

Chemical Reactions Analysis

Types of Reactions

5-bromocytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromine: Used for the bromination of cytidine.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    5-bromo-2’-deoxyuridine: Formed by oxidation.

    5-bromo-2’-deoxycytidine: Formed by reduction.

    Various substituted derivatives: Formed by substitution reactions.

Scientific Research Applications

5-bromocytidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromocytidine involves its incorporation into DNA during replication. Once incorporated, it can cause DNA strand breaks and disrupt the normal function of the DNA, leading to cell death. This property makes it effective as an antitumor agent and a radiation sensitizer. The molecular targets include DNA polymerase and other enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2’-deoxyuridine: Another brominated nucleoside analog used for DNA labeling and cancer treatment.

    5-fluorocytidine: A fluorinated analog with similar applications in cancer research.

    5-iodocytidine: An iodinated analog used in biochemical research.

Uniqueness

5-bromocytidine is unique due to its specific bromination at the 5-position, which imparts distinct chemical and biological properties. Its ability to incorporate into DNA and disrupt cell division makes it a valuable tool in cancer research and treatment. Additionally, its use as a radiation sensitizer further enhances its therapeutic potential .

Properties

Molecular Formula

C9H13BrN2O6

Molecular Weight

325.11 g/mol

IUPAC Name

5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H13BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h3-6,8,13-15H,1-2H2,(H,11,16,17)/t3?,4-,5-,6-,8-/m1/s1

InChI Key

ZASSNJWRFDADTN-NLQUXFCRSA-N

Isomeric SMILES

C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Br

Canonical SMILES

C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.